

Chemical Properties and Commercial Availability

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Compound of Interest

Compound Name: *Cho-C-peg2-C-cho*

Cat. No.: *B11906806*

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CHO-C-peg2-C-CHO, systematically named 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetaldehyde[1], is a polyethylene glycol (PEG)-based linker containing two terminal aldehyde groups. The discrete PEG2 linker enhances hydrophilicity and provides a flexible spacer, making it a versatile tool for crosslinking amine-containing molecules.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of **CHO-C-peg2-C-CHO**. Data is aggregated from various commercial suppliers.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	References
CAS Number	92351-72-9	[1][2]
Molecular Formula	C ₈ H ₁₄ O ₅	[2]
Molecular Weight	190.20 g/mol	
IUPAC Name	2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetaldehyde	
Synonyms	Aldehyde-PEG2-Aldehyde, Bis-aldehyde PEG, HY-138383	
SMILES Code	O=CCOCCOCCOCC=O	

Table 2: Physical and Handling Properties

Property	Value	References
Appearance	White to off-white solid or semi-solid	
Purity	≥95% to >98%	
Solubility	Soluble in water, DMSO, DMF, Chloroform	
Storage Conditions	Long-term: -20°C, dry, dark. Short-term: 0-4°C	
Shipping Conditions	Shipped at ambient temperature	

Commercial Availability

CHO-C-peg2-C-CHO is available from several chemical suppliers. Availability may vary, with some suppliers offering it as a stock item while others provide it via custom synthesis, which can have a lead time of 2 to 4 months and a minimum order quantity. Pricing is typically available upon quotation. Known suppliers include MedKoo Biosciences, MolCore, DC Chemicals, and Shanghai Nianxing Industrial Co., Ltd.

Core Applications and Reaction Mechanism

The primary application of **CHO-C-peg2-C-CHO** is the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The core chemical reaction is reductive amination.

This two-step, one-pot reaction proceeds as follows:

- **Schiff Base Formation:** One of the aldehyde groups on the PEG linker reacts with a primary amine (e.g., the ε-amine of a lysine residue) to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible.

- **Reductive Stabilization:** A mild reducing agent, such as sodium cyanoborohydride (NaBH_3CN), is added to the mixture. This agent selectively reduces the imine bond to form a stable, irreversible secondary amine linkage. NaBH_3CN is ideal as it does not reduce the aldehyde groups, allowing the reaction to be performed in a single pot.

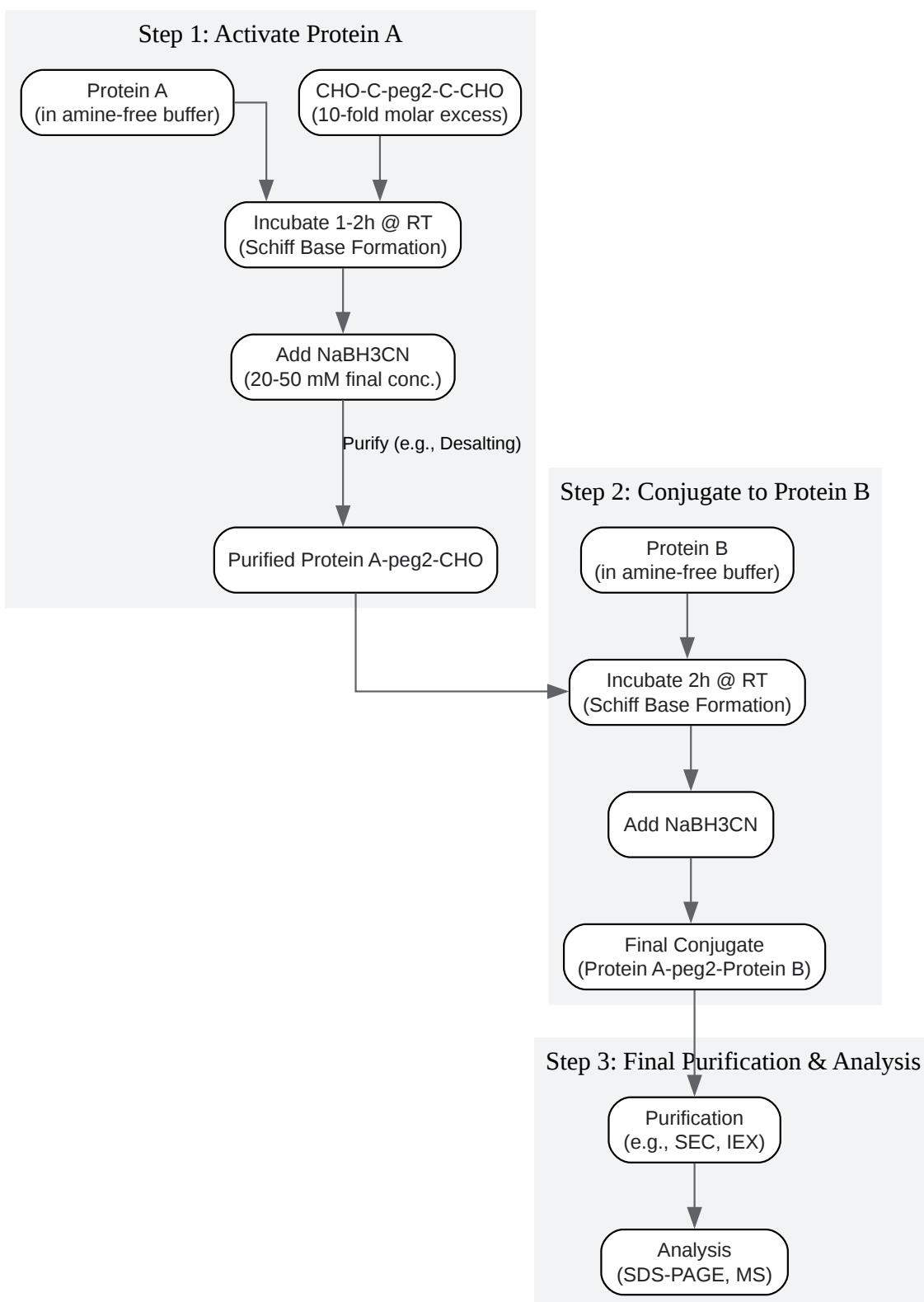
The homobifunctional nature of **CHO-C-peg2-C-CHO** allows it to act as a linker, conjugating two amine-containing molecules together.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the use of **CHO-C-peg2-C-CHO** in a typical bioconjugation experiment.

General Workflow for Protein-Protein Crosslinking

The diagram below outlines the logical steps for conjugating two distinct proteins (Protein A and Protein B) using **CHO-C-peg2-C-CHO**. The process involves a sequential two-step reductive amination followed by purification.



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Caption: Sequential workflow for protein-protein conjugation.

Detailed Protocol: Two-Step Reductive Amination

This protocol describes the conjugation of a protein (Protein A) to a second amine-containing molecule (Molecule B).

Materials:

- **CHO-C-peg2-C-CHO**
- Protein A and Molecule B
- Reaction Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.5-7.5. (Buffer must be free of primary amines like Tris).
- Reducing Agent Stock: 5 M Sodium Cyanoborohydride (NaBH_3CN) in 1 N NaOH. Prepare fresh.
- Anhydrous DMSO
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)
- Purification system (e.g., Size Exclusion Chromatography)

Procedure:

Step 1: Activation of Protein A

- Preparation: Prepare Protein A at a concentration of 2-5 mg/mL in the Reaction Buffer.
- Linker Addition: Dissolve **CHO-C-peg2-C-CHO** in anhydrous DMSO to a stock concentration of 100 mM. Add a 5 to 20-fold molar excess of the linker solution to the Protein A solution.
- Schiff Base Formation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
- First Reduction: Add the NaBH_3CN stock solution to the reaction mixture to a final concentration of 20-50 mM. Incubate for 2 hours at room temperature.

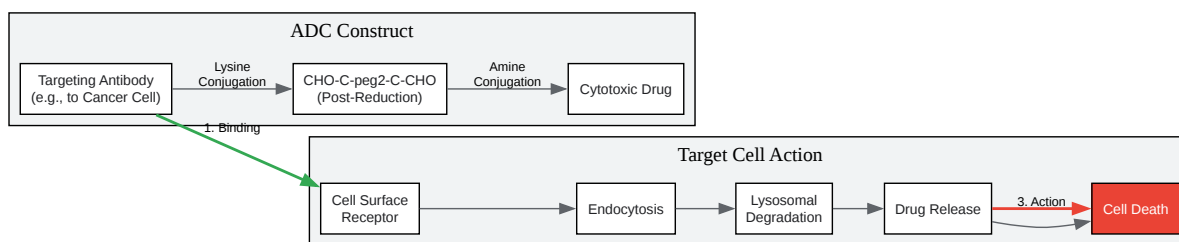
- Purification: Remove excess crosslinker and reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer. The resulting product is Protein A-peg2-CHO.

Step 2: Conjugation to Molecule B

- Second Reaction: Add Molecule B to the purified Protein A-peg2-CHO solution at a 1.5-fold molar excess.
- Schiff Base Formation: Incubate for 2 hours at room temperature with gentle stirring.
- Second Reduction: Add NaBH₃CN stock solution to a final concentration of 20-50 mM. Incubate overnight at 4°C.
- Quenching (Optional): To quench any unreacted aldehydes, add Tris buffer to a final concentration of 50 mM and incubate for 1 hour.
- Final Purification: Purify the final conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC), to separate the conjugate from unreacted components.
- Analysis: Analyze the final product by SDS-PAGE to observe a molecular weight shift and by Mass Spectrometry to confirm the conjugate mass.

Signaling Pathway and Drug Delivery Concepts

CHO-C-peg2-C-CHO is a valuable linker for constructing complex biologics like Antibody-Drug Conjugates (ADCs) or PROTACs. The diagram below illustrates the conceptual mechanism of an ADC utilizing such a linker to deliver a cytotoxic payload to a target cell.



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Caption: Conceptual mechanism of an Antibody-Drug Conjugate.

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References

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